molecular formula C15H17N3O2 B028006 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate CAS No. 68808-54-8

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate

Cat. No. B028006
CAS RN: 68808-54-8
M. Wt: 271.31 g/mol
InChI Key: UXNRBAJNAWIPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trp-P-1 has been achieved through various chemical routes. A notable method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates and subsequent conversion to the amino compound via Curtius rearrangement (Akimoto, Kawai, & Nomura, 1985). This method has been pivotal in studying the chemical and biological properties of Trp-P-1.

Molecular Structure Analysis

The molecular structure of Trp-P-1 has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. The structure is characterized by a pyrido[4,3-b]indole core with amino and methyl groups at specific positions, which are crucial for its mutagenic activity. The precise arrangement of these functional groups plays a significant role in the interaction of Trp-P-1 with DNA and its overall biological activity.

Chemical Reactions and Properties

Trp-P-1 undergoes metabolic activation in biological systems, which is essential for its mutagenic and carcinogenic effects. This activation involves enzymatic conversion to hydroxylated intermediates, which can then form adducts with DNA. The study by Hashimoto, Shudo, & Okamoto (1980) identified 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole as an active metabolite of Trp-P-2, a compound closely related to Trp-P-1, indicating a similar pathway might be involved for Trp-P-1 (Hashimoto, Shudo, & Okamoto, 1980).

Scientific Research Applications

Synthesis and Mutagenicity

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate has been synthesized and studied for its mutagenic properties. It was synthesized through condensation of 3-acetylindole-2-acetonitrile with ammonia and thermal decomposition of specific pyridines. This compound showed mutagenic effects, indicating its potential as a research tool in mutagenesis studies (Akimoto et al., 1977).

Carcinogenicity Studies

  • This compound has been extensively studied for its carcinogenic effects. For instance, its administration to rats resulted in the induction of hepatocellular carcinomas. Such studies help in understanding the cancer-causing potential of various compounds and are crucial in food safety and public health research (Takayama et al., 1985).

Mutagenic Compounds in Food

  • The compound has been identified as a mutagenic principle in the pyrolysis products of tryptophan, indicating its relevance in studies related to food safety. Its presence in cooked foods, particularly those prepared at high temperatures, highlights the importance of monitoring and understanding the formation of such compounds in the diet (Yoshida et al., 1978).

Exposure Monitoring

  • Research has also been conducted on developing methods for detecting this compound in human plasma. This is vital for monitoring human exposure to such carcinogenic compounds, which can be crucial for epidemiological studies and assessing the risks associated with dietary habits (Manabe & Wada, 1988).

Inhibition of Enzymatic Activity

  • Another significant area of research is the study of this compound's effect on enzyme activities, such as tryptophan hydroxylase. Such studies are essential for understanding the biochemical pathways affected by dietary mutagens and carcinogens (Naoi et al., 1991).

Safety and Hazards

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate is derived from 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), which is a known mutagen/carcinogen . Therefore, it should be handled with caution.

Future Directions

One study suggests that reducing the absorption of Trp-P-1, the parent compound of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, in the intestines could be a promising strategy for reducing its mutagenicity .

Mechanism of Action

Target of Action

The primary target of Trp-P-1 acetate is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a class of widely distributed channel proteins in the nervous system that play a crucial role in sensory signaling, cellular calcium regulation, and developmental influences . They are responsible for various sensory responses including heat, cold, pain, and stress .

Mode of Action

It is known that trpa1 receptors are nonselective cation channels permeable to ca2+, na+, and k+ . These receptors can be activated or inhibited by various chemicals, leading to different biological responses .

Biochemical Pathways

Trp-P-1 acetate is involved in the metabolism of tryptophan (Trp), which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Studies on similar compounds like triptorelin have shown that disease progression can be controlled by modulating trp metabolism .

Result of Action

Trp-P-1 acetate has been found to induce apoptosis, as measured by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . This suggests that it may have a significant impact on cellular health and function.

Action Environment

The action, efficacy, and stability of Trp-P-1 acetate can be influenced by various environmental factors. For instance, the formation of heterocyclic amines (HAs), a group of compounds to which Trp-P-1 acetate belongs, can be affected by cooking cycle times of marinating juice and reheating .

Biochemical Analysis

Biochemical Properties

Trp-P-1 acetate is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce apoptosis in primary cultured rat hepatocytes . The nature of these interactions is complex and involves changes in molecular structures and functions .

Cellular Effects

Trp-P-1 acetate has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, as observed in primary cultured rat hepatocytes . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Trp-P-1 acetate involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis in rat hepatocytes, suggesting a potential interaction with the molecular machinery involved in programmed cell death .

Dosage Effects in Animal Models

The effects of Trp-P-1 acetate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported, it is known that Trp-P-1 acetate can induce apoptosis in rat hepatocytes , suggesting that its effects could potentially vary with dosage.

Metabolic Pathways

Trp-P-1 acetate is involved in the metabolic pathways of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and Trp-P-1 acetate could potentially interact with these components, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Trp-P-1 acetate within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details about the transport and distribution of Trp-P-1 acetate are currently limited, it is known that tryptophan and its derivatives can cross the blood-brain barrier in the free form with the involvement of a competitive and nonspecific L-type amino acid transporter .

properties

IUPAC Name

acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021416
Record name Trp-P-1 acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75104-43-7, 68808-54-8
Record name 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trp-P-1 acetate
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Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Trp-P-1 form during cooking, and can its formation be minimized?

A1: HCAs like Trp-P-1 arise from the reaction between creatinine, amino acids, and sugars at high temperatures. [] While eliminating HCA formation entirely is challenging, research suggests that incorporating certain spices like red prickly ash and galangal during cooking can significantly reduce their formation. These spices, rich in phenolic compounds and antioxidants, may interfere with the chemical reactions that produce HCAs. [] Further research is needed to explore the efficacy of other culinary herbs and spices in mitigating HCA formation.

Q2: What are the known biological effects of Trp-P-1 exposure?

A2: Studies show that Trp-P-1 exhibits concerning effects on male mice. Notably, it can decrease serum testosterone levels by suppressing the expression of genes crucial for testosterone synthesis in the testes. [] Additionally, Trp-P-1 exposure has been linked to the induction of cytochrome P4501a2 (Cyp1a2), a liver enzyme involved in metabolizing various compounds, including drugs and toxins. [] This induction suggests that Trp-P-1 may interfere with drug metabolism and potentially increase the risk of toxicity from other substances.

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